Cas no 2228983-29-5 (1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)

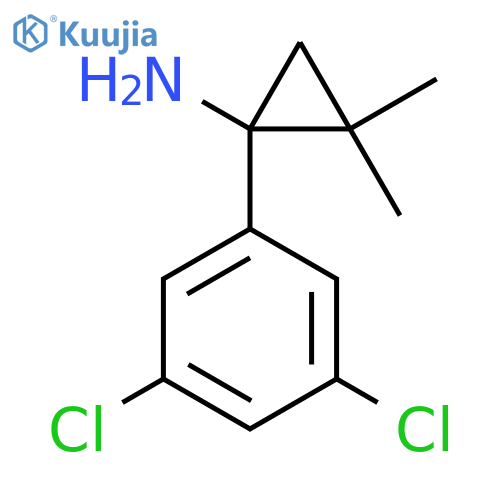

2228983-29-5 structure

商品名:1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine

- EN300-1979229

- 2228983-29-5

-

- インチ: 1S/C11H13Cl2N/c1-10(2)6-11(10,14)7-3-8(12)5-9(13)4-7/h3-5H,6,14H2,1-2H3

- InChIKey: BHLUWPINAQSXEV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C1(CC1(C)C)N)Cl

計算された属性

- せいみつぶんしりょう: 229.0425048g/mol

- どういたいしつりょう: 229.0425048g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979229-0.25g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-10.0g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1979229-2.5g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-0.05g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-0.1g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-5.0g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 5g |

$3977.0 | 2023-06-01 | ||

| Enamine | EN300-1979229-1g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-0.5g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-5g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-1979229-10g |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine |

2228983-29-5 | 10g |

$5897.0 | 2023-09-16 |

1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

2228983-29-5 (1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 55290-64-7(Dimethipin)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬